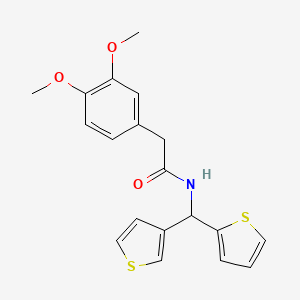

2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Métodos De Preparación

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Acetamide Backbone: The initial step involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with thiophen-2-yl(thiophen-3-yl)methylamine to form the desired acetamide.

Reaction Conditions: The reactions are usually carried out under anhydrous conditions with inert atmospheres to prevent unwanted side reactions. Common solvents include dichloromethane and tetrahydrofuran, and the reactions are often catalyzed by bases such as triethylamine.

Análisis De Reacciones Químicas

2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Aplicaciones Científicas De Investigación

Research has indicated that this compound exhibits several significant biological properties:

Antimicrobial Activity

Preliminary studies have shown that derivatives with similar structural motifs possess antimicrobial properties against various pathogens. For instance, compounds related to this structure have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

Cytotoxicity

Investigations into the cytotoxic effects of this compound reveal promising results against cancer cell lines. Compounds with similar structures have shown selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, similar compounds have been identified as inhibitors of acetylcholinesterase, which is significant in neurodegenerative diseases.

Case Studies

Several studies have documented the applications of this compound in various research contexts:

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing derivatives of this compound assessed their antimicrobial efficacy against a panel of bacteria. The results indicated that modifications to the thiophene moiety could enhance antimicrobial activity, suggesting pathways for developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines demonstrated that certain derivatives exhibited selective toxicity. This study highlighted the potential for developing targeted cancer therapies based on the structural features of this compound.

Mecanismo De Acción

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar compounds to 2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide include:

2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide: This compound lacks the additional thiophene ring, making it less complex.

2-(3,4-dimethoxyphenyl)-N-(furan-2-yl(thiophen-3-yl)methyl)acetamide: This compound features a furan ring instead of one of the thiophene rings, which can alter its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and physical properties.

Actividad Biológica

2-(3,4-Dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a novel compound with potential pharmacological applications. Its unique structure, featuring a combination of phenolic and thiophene moieties, suggests various biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the 3,4-Dimethoxyphenyl Acetate : This is achieved by esterifying 3,4-dimethoxyphenol with acetic anhydride.

- Synthesis of the Thiophene Derivatives : The thiophene rings are synthesized through palladium-catalyzed cross-coupling reactions.

- Amide Bond Formation : The final product is formed by reacting the phenolic acetate with the thiophene derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors due to its structural features. The thiophene and furan rings may facilitate interactions with aromatic amino acids in proteins, while the acetamide group could form hydrogen bonds with active site residues .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives tested showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .

Case Studies and Research Findings

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-N-(thiophen-2-yl)methylacetamide | Lacks one thiophene ring | Moderate antimicrobial activity |

| 2-(3,4-Dimethoxyphenyl)-N-(furan-2-yl)methylacetamide | Contains furan instead of thiophene | Enhanced antiviral properties |

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S2/c1-22-15-6-5-13(10-16(15)23-2)11-18(21)20-19(14-7-9-24-12-14)17-4-3-8-25-17/h3-10,12,19H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWCQBOMJOTOPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC(C2=CSC=C2)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.